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6-aminothieno[3,2-b]pyridin-7-ol

Cat. No.: B6223559
CAS No.: 2763755-85-5
M. Wt: 166.2
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Description

Overview of Fused Heterocyclic Chemical Systems in Contemporary Organic Chemistry

Fused heterocyclic systems, which are intricate ring structures composed of two or more heterocycles sharing at least one common bond and two atoms, are of paramount importance in the field of organic chemistry. fiveable.medspmuranchi.ac.in These molecular architectures are integral to a vast array of natural products and are the foundational scaffolds for numerous pharmaceutical agents. The incorporation of heteroatoms such as nitrogen, sulfur, and oxygen into these fused ring systems imparts unique chemical and physical properties, influencing their reactivity and biological activity. fiveable.me The structural rigidity and defined three-dimensional orientation of fused heterocycles allow for specific interactions with biological targets, making them privileged structures in drug design and discovery. fiveable.me

The study of fused heterocyclic chemistry is a dynamic area of research, driven by the continuous need for novel compounds with diverse applications. The arrangement and type of heteroatoms within the fused framework can be systematically varied, providing a powerful tool for fine-tuning the electronic and steric properties of the molecule. This adaptability makes them versatile building blocks in the synthesis of complex molecular targets.

Structural Framework and Isomeric Considerations within Thienopyridines

Thienopyridines are a class of bicyclic heterocyclic compounds that result from the fusion of a thiophene (B33073) ring and a pyridine (B92270) ring. ontosight.aiontosight.ai Depending on the mode of fusion, several isomers of thienopyridine can exist. The nomenclature and numbering of these fused systems are governed by IUPAC rules, which prioritize the heterocyclic component as the base. acdlabs.com For instance, when a benzene (B151609) ring is fused to a heterocycle, the resulting compound is often named as a "benzo-" derivative of the heterocyclic component. dspmuranchi.ac.in

Historical Development and Evolution of Research on Thieno[3,2-b]pyridine (B153574) Scaffolds

The exploration of thienopyridine chemistry dates back several decades, with early research focusing on their synthesis and fundamental reactivity. acs.org Initial synthetic routes often involved multi-step procedures to construct the fused ring system. Over the years, the development of more efficient synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, has significantly advanced the field, allowing for more diverse and complex thieno[3,2-b]pyridine derivatives to be prepared.

Initially, the interest in thieno[3,2-b]pyridines was primarily academic, driven by a desire to understand the chemical properties of these novel heterocyclic systems. However, as screening programs for biologically active compounds became more widespread, the therapeutic potential of this scaffold began to emerge. Landmark discoveries, such as the antiplatelet activity of certain thienopyridine derivatives like ticlopidine (B1205844) and clopidogrel, propelled this class of compounds into the pharmaceutical spotlight. wikipedia.orgnih.gov This has led to a surge in research focused on synthesizing and evaluating new analogs for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. ontosight.aiontosight.ai

Rationale for Focused Investigation on 6-aminothieno[3,2-b]pyridin-7-ol within Heterocyclic Chemistry

The specific compound, this compound, represents a synthetically and medicinally interesting subset of the thieno[3,2-b]pyridine family. The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the pyridine ring of the thieno[3,2-b]pyridine core introduces key functionalities that can significantly influence its chemical behavior and biological interactions.

The amino group can act as a hydrogen bond donor and a nucleophile, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor. These functional groups provide opportunities for further chemical modification, allowing for the creation of a library of derivatives with potentially enhanced or novel properties. The tautomeric relationship between the 7-hydroxypyridine and the 7-pyridone form is another important aspect that can affect its reactivity and interactions with biological targets. nih.gov A focused investigation into this compound is therefore warranted to fully elucidate its chemical properties, explore its synthetic utility, and uncover its potential applications in various fields of chemistry.

Properties

CAS No.

2763755-85-5

Molecular Formula

C7H6N2OS

Molecular Weight

166.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6 Aminothieno 3,2 B Pyridin 7 Ol and Thieno 3,2 B Pyridine Derivatives

Foundational Strategies for Constructing the Thieno[3,2-b]pyridine (B153574) Ring System

The assembly of the thieno[3,2-b]pyridine core can be achieved through several convergent strategies, primarily involving the annulation of one heterocyclic ring onto a pre-existing, appropriately substituted monocyclic precursor.

One of the common approaches to the thieno[3,2-b]pyridine skeleton involves the construction of the pyridine (B92270) ring onto a thiophene (B33073) template. This can be accomplished through various cyclization reactions. For instance, a suitably functionalized thiophene, bearing substituents that can participate in a condensation reaction to form the pyridine ring, can be employed.

A notable example is the use of a 3-aminothiophene derivative which can undergo condensation with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds through the formation of an enamine intermediate, which then cyclizes and dehydrates to afford the thieno[3,2-b]pyridine system. The specific substituents on the thiophene and the dicarbonyl compound will ultimately dictate the substitution pattern on the final bicyclic product.

Conversely, the thiophene ring can be annulated onto a pyridine precursor. A widely utilized method in this category is the Gewald reaction. This reaction typically involves the condensation of a 2-halopyridine substituted with an adjacent activating group (such as a nitrile) with an active methylene (B1212753) compound in the presence of elemental sulfur and a base.

Another strategy involves the reaction of a pyridine-2-thione derivative with an α-halo-carbonyl or α-halo-nitrile compound. The initial S-alkylation is followed by an intramolecular cyclization, often a Thorpe-Ziegler type reaction, to yield the fused thiophene ring. This method provides a versatile entry to a variety of substituted thieno[3,2-b]pyridines. For example, 3-aminothieno[2,3-b]pyridine derivatives can be synthesized in high yields from 3-cyanopyridin-2-thiol and its alkyl derivatives with halogen compounds having an electron-attracting group in the alpha-position. nih.gov

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like thieno[3,2-b]pyridines. These reactions involve the one-pot combination of three or more starting materials to form the desired product, which incorporates a significant portion of the atoms of the reactants.

An example of an MCR for the synthesis of thieno[3,2-b]pyridines could involve the reaction of a β-ketothioamide, an active methylene nitrile, and an aldehyde in the presence of a suitable catalyst. The sequence of reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization followed by aromatization, leads to the formation of the thieno[3,2-b]pyridine scaffold in a single synthetic operation.

Targeted Synthesis of 6-aminothieno[3,2-b]pyridin-7-ol and its Precursors

The synthesis of the specifically substituted this compound requires a more tailored approach, focusing on the introduction of the amino and hydroxyl groups at the C6 and C7 positions of the thieno[3,2-b]pyridine core, respectively.

The introduction of an amino group at the C6 position of the thieno[3,2-b]pyridine ring can be achieved through several methods, either by direct amination or by the reduction of a suitable nitrogen-containing precursor.

One of the most effective modern methods for the formation of C-N bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction can be employed to couple a 6-halothieno[3,2-b]pyridine with an amine or an ammonia (B1221849) surrogate. For instance, methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate has been successfully coupled with bromonitrobenzenes, followed by reduction of the nitro group to yield aminodi(hetero)arylamines. nih.gov

Alternatively, a nitro group can be introduced at the C6 position via electrophilic nitration of the thieno[3,2-b]pyridine ring, provided the existing substituents direct the nitration to the desired position and are stable to the reaction conditions. The subsequent reduction of the 6-nitrothieno[3,2-b]pyridine, commonly achieved with reducing agents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation, would yield the desired 6-aminothieno[3,2-b]pyridine.

A summary of representative methods for the introduction of an amino group is presented in the table below.

PrecursorReagents and ConditionsProductReference
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate and bromonitrobenzenesPd-catalyzed Buchwald-Hartwig coupling, followed by reduction of the nitro groupAminodi(hetero)arylamines nih.gov
6-Halothieno[3,2-b]pyridineAmmonia or amine, Pd catalyst, base6-Aminothieno[3,2-b]pyridineInferred from Buchwald-Hartwig amination principles
Thieno[3,2-b]pyridineHNO₃, H₂SO₄6-Nitrothieno[3,2-b]pyridineInferred from electrophilic nitration principles
6-Nitrothieno[3,2-b]pyridineSnCl₂, HCl or H₂/Pd-C6-Aminothieno[3,2-b]pyridineStandard reduction methods

The hydroxyl group at the C7 position is often incorporated as a 7-oxo functionality, which exists in tautomeric equilibrium with the 7-hydroxy form. The synthesis of 7-oxo-4,7-dihydrothieno[3,2-b]pyridines has been reported and provides a direct route to the desired oxygen-containing functionality.

One synthetic approach involves the construction of the pyridine ring of the thieno[3,2-b]pyridine system in a manner that directly yields the 7-pyridone tautomer. For example, the cyclization of a thiophene derivative bearing a carboxylic acid or ester group and an amino group at appropriate positions can lead to the formation of the 7-oxo-4,7-dihydrothieno[3,2-b]pyridine core.

Furthermore, a 7-halothieno[3,2-b]pyridine can serve as a precursor to the 7-hydroxy derivative. Nucleophilic aromatic substitution of the halide with a hydroxide (B78521) source, such as sodium hydroxide, can be employed. This reaction may require elevated temperatures or the use of a copper or palladium catalyst. Another approach is the demethylation of a 7-methoxythieno[3,2-b]pyridine, which can be achieved using strong acids like HBr or Lewis acids such as BBr₃.

A summary of potential methods for the introduction of a hydroxyl group is presented below.

PrecursorReagents and ConditionsProductReference
Appropriately substituted thiophene precursorCyclization7-Oxo-4,7-dihydrothieno[3,2-b]pyridine nih.gov
7-Halothieno[3,2-b]pyridineNaOH, H₂O, heat (optional catalyst)7-Hydroxythieno[3,2-b]pyridineStandard nucleophilic aromatic substitution
7-Methoxythieno[3,2-b]pyridineHBr or BBr₃7-Hydroxythieno[3,2-b]pyridineStandard ether cleavage methods

By combining the strategies for the synthesis of the thieno[3,2-b]pyridine core with the specific methods for the introduction of the amino and hydroxyl groups at the C6 and C7 positions, a viable synthetic route to this compound can be designed. The exact sequence of steps would depend on the compatibility of the functional groups and the reactivity of the intermediates.

Stepwise and Convergent Synthesis Routes to Specific Derivatives

The construction of the thieno[3,2-b]pyridine system can be achieved through various synthetic pathways. A common stepwise approach involves the initial construction of a substituted pyridine or thiophene ring, followed by the annulation of the second ring. For instance, thieno[2,3-b]pyridines have been synthesized from 3-cyanopyridine-2(1H)-thiones and 2-chloroacetanilides. sciforum.net This is achieved by first preparing Guareschi-Thorpe 3-cyano-2-pyridones from the reaction of 1,3-diketones with cyanoacetamide. sciforum.net These pyridones are then converted to 2-chloronicotinonitriles, which subsequently react with thiourea (B124793) to yield 3-cyanopyridine-2(1H)-thiones. sciforum.net The final thieno[2,3-b]pyridine (B153569) ring system is then formed through a one-pot Thorpe–Ziegler cascade reaction of the thiones with α-chloroacetanilides. sciforum.net

Another stepwise method involves the synthesis of thieno[3,2-b]pyridines starting from the lithiation of 3-methylthiopyridine, allowing for the construction of the thiophene ring in a three-step process. researchgate.net Similarly, a facile construction of a thiophene ring fused to N-heterocycles has been demonstrated through the reaction of 2-chloro-3-alkynyl quinoxalines/pyrazines with sodium sulfide (B99878) (NaSH). researchgate.net

Convergent strategies, on the other hand, involve the synthesis of two or more key fragments that are then coupled together in the later stages of the synthesis. This approach can be more efficient for creating a library of analogs with diverse substitutions. For example, a two-step one-pot procedure involving a Sonogashira coupling of a dihalopyridine or pyrazine (B50134) with an alkyne, followed by treatment with sodium sulfide, has been used to synthesize phenyl-substituted thienopyridines and thienopyrazines. researchgate.net

Advanced Coupling and Cyclization Methodologies

Modern synthetic organic chemistry offers a powerful toolkit of advanced coupling and cyclization reactions that have been successfully applied to the synthesis of thieno[3,2-b]pyridine derivatives. These methods provide efficient and selective ways to form key carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the thieno[3,2-b]pyridine scaffold and for its further functionalization. nobelprize.org These reactions are prized for their mild reaction conditions and broad functional group tolerance. nobelprize.org

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. libretexts.orgyoutube.com It has been extensively used for the arylation and heteroarylation of the thieno[3,2-b]pyridine core. For example, various aryl and heteroaryl boronic acids have been coupled with brominated thieno[3,2-b]pyridines to synthesize a range of 3- and 7-substituted derivatives in moderate to excellent yields. researchgate.netnih.gov The reaction conditions are often optimized to achieve high efficiency. researchgate.net Regioselective Suzuki-Miyaura reactions have also been reported, allowing for controlled substitution on polyhalogenated pyridines. beilstein-journals.org

Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is a key step in some synthetic routes to thieno[3,2-b]pyridines. For instance, the coupling of 2-bromo-3-chloropyridine (B1276723) with phenylacetylene (B144264) is a crucial step in a one-pot synthesis of 2-phenylthieno[3,2-b]pyridine. researchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgyoutube.com Copper-free Sonogashira couplings have also been developed. nih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org It has been successfully employed in the synthesis of amino-substituted thieno[3,2-b]pyridines. For example, novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines were prepared by the palladium-catalyzed C-N coupling of a brominated thieno[3,2-b]pyridine carboxylate with various aryl and heteroarylamines. researchgate.netresearchgate.net The reaction mechanism involves an oxidative addition, amine coordination, deprotonation, and reductive elimination cycle. wikipedia.org

Ullmann Condensation: This classical copper-catalyzed reaction is used to form carbon-carbon or carbon-oxygen bonds. byjus.comiitk.ac.in While harsher conditions are often required compared to palladium-catalyzed methods, it remains a useful tool. wikipedia.orgthermofisher.com The Ullmann reaction can be used for the synthesis of biaryl compounds and for ring closures. byjus.com

Palladium-Catalyzed Cross-Coupling Reactions in Thieno[3,2-b]pyridine Synthesis
ReactionBond FormedReactantsCatalyst System (Typical)Reference
Suzuki-MiyauraC-CAryl/Vinyl Halide or Triflate + Organoboron CompoundPd(0) complex, Base researchgate.netlibretexts.orgnih.govbeilstein-journals.org
SonogashiraC-CAryl/Vinyl Halide + Terminal AlkynePd(0) complex, Cu(I) salt, Base researchgate.netwikipedia.orglibretexts.org
Buchwald-HartwigC-NAryl Halide + AminePd(0) or Pd(II) complex, Ligand, Base researchgate.netwikipedia.orglibretexts.orgresearchgate.net
UllmannC-C, C-OAryl Halide + Aryl Halide or AlcoholCopper byjus.comiitk.ac.inwikipedia.orgthermofisher.com

Intramolecular Cyclization and Ring-Closure Reactions

Intramolecular cyclization is a key strategy for the final ring-closure step in the synthesis of thieno[3,2-b]pyridines. These reactions often proceed with high efficiency due to the proximity of the reacting functional groups.

One common approach involves the S-alkylation of a pyridine-2-thione derivative with a suitable halo-compound containing an activated methylene group, followed by an intramolecular Thorpe-Ziegler cyclization. For example, 3-aminothieno[2,3-b]pyridine-2-carboxamides have been prepared via the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with N-aryl-2-chloroacetamides in the presence of a base. nih.gov Similarly, treatment of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds in the presence of a base can lead to the formation of thieno[2,3-b]pyridines through intramolecular cyclization. scielo.brscielo.br

Another strategy involves the cyclization of a substituted thiophene precursor. For instance, a denitrogenative transformation of a fused 1,2,3-triazole compound has been utilized to synthesize thieno[2,3-c]pyridine (B153571) derivatives in a metal-free approach. nih.gov This method involves an acid-mediated reaction that can proceed through either a nucleophilic insertion or a transannulation mechanism. nih.gov

Regioselective Synthesis and Reaction Control

Controlling the regioselectivity of reactions is crucial for the synthesis of specific isomers of substituted thieno[3,2-b]pyridines. The inherent electronic properties of the pyridine and thiophene rings, as well as the directing effects of existing substituents, play a significant role in determining the outcome of a reaction.

In palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligands, and reaction conditions can influence the regioselectivity. For example, in the arylation of polyhalogenated pyridines, the relative reactivity of the different halogen atoms can be exploited to achieve selective substitution. beilstein-journals.org Similarly, in the oxidative olefination of N-protected 2-pyridones, the position of substitution can be controlled by the presence of substituents on the pyridone ring. snnu.edu.cn

Lithiation followed by reaction with an electrophile is another powerful tool for regioselective functionalization. The position of lithiation is often directed by the most acidic proton or by a directing group. This approach has been used for the regioselective synthesis of thieno[3,2-b]pyridine derivatives. researchgate.net

Green Chemistry Considerations and Sustainable Synthetic Routes

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods in organic chemistry. This includes the use of greener solvents, catalyst-free reactions, and energy-efficient processes.

Catalyst-Free or Environmentally Benign Reaction Conditions

Efforts have been made to develop synthetic routes to thienopyridine derivatives under greener conditions. One approach is the use of solid-supported catalysts that can be easily recovered and reused. For instance, a tungstovanadophosphoric heteropoly acid supported on acid-activated montmorillonite (B579905) has been used as a recyclable catalyst for the synthesis of thieno[2,3-b]pyridine derivatives under solvent-free conditions. researchgate.net

Metal-free synthetic methods are also highly desirable to avoid the use of potentially toxic and expensive metal catalysts. A metal-free, three-step synthesis of thieno[2,3-c]pyridine derivatives has been developed, which proceeds via a fused 1,2,3-triazole intermediate. nih.gov This method offers advantages such as being more environmentally friendly and cost-effective. nih.gov

Furthermore, the use of microwave irradiation can significantly reduce reaction times and energy consumption. Microwave-assisted palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of various heterocyclic compounds. mdpi.com

Solvent Optimization and Atom Economy in Thieno[3,2-b]pyridine Synthesis

The development of synthetic methodologies for thieno[3,2-b]pyridines, including the specific compound this compound, has increasingly focused on improving efficiency and reducing environmental impact. Key considerations in this endeavor are the optimization of solvent use and the enhancement of atom economy.

Solvent Optimization in Thieno[3,2-b]pyridine Synthesis

The choice of solvent can significantly influence the yield, purity, and environmental footprint of a chemical reaction. In the synthesis of thienopyridine derivatives, researchers have explored various solvents to optimize reaction outcomes.

Conventional methods for synthesizing thieno[2,3-c]pyridine derivatives, a related isomer, have often involved the use of metal catalysts and organic solvents, which can be costly and challenging to scale up. nih.gov One study on the synthesis of thieno[2,3-c]pyridine derivatives highlighted the importance of solvent selection in a metal-free approach. The researchers found that among the tested solvents, 1,2-dichloroethane (B1671644) (DCE) provided the highest yield for their denitrogenative transformation reaction. nih.gov Further optimization with trifluoromethanesulfonic acid (TfOH) as a catalyst in DCE allowed for a reduction in reaction temperature to 80 °C while maintaining good product yields. nih.gov

In a push towards greener chemistry, water has been investigated as a viable solvent. An eco-friendly synthesis of thieno[2,3-b]pyridines was developed using a water-acetic acid or water-ethanol solvent system under microwave irradiation. This approach not only minimizes the use of hazardous organic solvents but also reduces reaction times and increases yields compared to conventional methods. The use of water as a solvent is advantageous due to its availability, non-toxicity, and non-flammability. Similarly, an efficient, one-pot synthesis of 3-amino/hydroxy thieno[3,2-c]pyrans has been achieved in water, eliminating the need for tedious purification steps as the product can be isolated by simple filtration. nih.govrsc.org This method also boasts the advantage of a reusable reaction medium. nih.govrsc.org

The following table summarizes the impact of different solvents on the synthesis of thienopyridine derivatives based on reported research findings.

Table 1: Solvent Effects on Thienopyridine Synthesis

Thienopyridine Derivative Solvent System Catalyst Key Findings Reference
Thieno[2,3-c]pyridines 1,2-Dichloroethane (DCE) Trifluoromethanesulfonic acid (TfOH) Highest yield achieved in DCE; TfOH allowed for lower reaction temperature. nih.gov
Thieno[2,3-b]pyridines Acetic acid:Water (1:1 v/v) - Ecofriendly method, shorter reaction time, higher yield under microwave irradiation.
Thieno[2,3-b]pyridines Ethanol:Water (1:1 v/v) Triethylamine Ecofriendly method for a different set of reactants.
Thieno[3,2-c]pyrans Water - High yields (65-95%), simple work-up, reusable reaction medium. nih.govrsc.org

Atom Economy in Thieno[3,2-b]pyridine Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. scranton.edu Reactions with high atom economy are inherently less wasteful.

Rearrangement reactions inherently have a 100% atom economy as all atoms of the reactant are incorporated into the product. scranton.edu While not a rearrangement, multi-component reactions, such as the four-component reaction mentioned above, are designed to maximize the incorporation of starting materials into the final product, thus exhibiting high atom economy. nih.gov

The pursuit of greener synthetic routes for thieno[3,2-b]thiophenes, a related sulfur-containing heterocycle, also highlights the importance of atom economy. mdpi.com Traditional multi-step syntheses often require numerous reagents, leading to lower production efficiency and a larger environmental impact. mdpi.com The development of cascade or tandem reactions is a key strategy to improve step- and atom-economy. mdpi.com

The following table outlines different reaction types and their implications for atom economy in the synthesis of thienopyridine and related heterocyclic systems.

Table 2: Reaction Types and Atom Economy in Heterocyclic Synthesis

Reaction Type Example Atom Economy Implication Reference
Multi-component Reaction Four-component synthesis of thieno[2,3-d]pyrimidin-4-amines High atom economy by design, minimizing waste. nih.gov
Rearrangement Reaction Acid-catalyzed rearrangement of 3,3-dimethyl-1-butene 100% atom economy in principle. scranton.edu
Cascade Cyclization Synthesis of thieno[3,2-b]thiophenes Improves step-efficiency and reduces the need for additional reagents. mdpi.com

Chemical Reactivity and Transformation Pathways of 6 Aminothieno 3,2 B Pyridin 7 Ol Systems

Reactivity of the Thiophene (B33073) Ring within the Fused System

The thiophene ring in the thieno[3,2-b]pyridine (B153574) scaffold generally exhibits reactivity characteristic of an electron-rich aromatic system. However, its reactivity is also influenced by the fused pyridine (B92270) ring and its substituents.

Electrophilic Substitution Reactions on the Thiophene Moiety

The thiophene ring is generally susceptible to electrophilic attack. In the thieno[3,2-b]pyridine system, the preferred positions for electrophilic substitution are the C2 and C3 positions of the thiophene ring, which are analogous to the α-positions of a standalone thiophene molecule. The presence of the electron-donating 6-amino and 7-hydroxyl groups on the fused pyridine ring is expected to further enhance the electron density of the entire heterocyclic system, including the thiophene ring, thereby facilitating electrophilic substitution.

However, the precise regioselectivity of electrophilic attack on the thiophene ring of 6-aminothieno[3,2-b]pyridin-7-ol is not extensively documented. In related thieno[3,2-b]pyridine systems, electrophilic substitution has been observed on the thiophene ring. For instance, nitration of certain thieno[3,2-b]pyrrole derivatives, which share a similar fused ring structure, has been shown to occur on the five-membered ring. nih.gov It is plausible that similar reactions, such as halogenation, nitration, and Friedel-Crafts acylation, could occur on the thiophene moiety of this compound, likely at the C2 or C3 position.

Electrophilic ReagentPotential ProductNotes
Nitrating mixture (HNO₃/H₂SO₄)2-Nitro-6-aminothieno[3,2-b]pyridin-7-ol or 3-Nitro-6-aminothieno[3,2-b]pyridin-7-olThe electron-donating groups on the pyridine ring may also direct substitution to the pyridine ring itself.
Bromine (Br₂)2-Bromo-6-aminothieno[3,2-b]pyridin-7-ol or 3-Bromo-6-aminothieno[3,2-b]pyridin-7-olReaction conditions would need to be carefully controlled to avoid multiple substitutions.
Acetyl chloride/AlCl₃2-Acetyl-6-aminothieno[3,2-b]pyridin-7-ol or 3-Acetyl-6-aminothieno[3,2-b]pyridin-7-olThe Lewis acid could coordinate with the nitrogen or oxygen atoms, potentially deactivating the ring.

Nucleophilic Substitution Reactions on the Thiophene Moiety

Direct nucleophilic substitution on an unsubstituted thiophene ring is generally difficult due to its electron-rich nature. However, if the thiophene ring of this compound were to bear a suitable leaving group, such as a halogen, nucleophilic substitution could be possible. The feasibility of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions. There is limited specific information available in the literature regarding nucleophilic substitution reactions on the thiophene ring of this particular compound.

Reactivity of the Pyridine Ring within the Fused System

The pyridine ring in this compound is highly activated towards electrophilic attack due to the presence of the strongly electron-donating amino and hydroxyl groups at the C6 and C7 positions, respectively.

Electrophilic Substitution Reactions on the Pyridine Moiety

The 6-amino and 7-hydroxyl groups are ortho, para-directing and strongly activating. In the case of this compound, the position most activated towards electrophilic attack on the pyridine ring is the C5 position, which is ortho to the amino group and para to the hydroxyl group. Therefore, electrophilic substitution reactions are expected to occur preferentially at this position.

Electrophilic ReagentExpected Major Product
Nitrating mixture (HNO₃/H₂SO₄)5-Nitro-6-aminothieno[3,2-b]pyridin-7-ol
Bromine (Br₂) in a polar solvent5-Bromo-6-aminothieno[3,2-b]pyridin-7-ol
Diazonium salts (coupling reaction)5-(Arylazo)-6-aminothieno[3,2-b]pyridin-7-ol

It is important to note that under strongly acidic conditions, the amino group and the pyridine nitrogen can be protonated, which would deactivate the ring towards electrophilic attack. uoanbar.edu.iqlibretexts.org

Nucleophilic Substitution Reactions on the Pyridine Moiety

The pyridine ring is inherently electron-deficient and can undergo nucleophilic aromatic substitution, particularly when substituted with good leaving groups at the 2-, 4-, or 6-positions. uoanbar.edu.iq However, in this compound, the presence of the strongly electron-donating amino and hydroxyl groups increases the electron density of the pyridine ring, making it less susceptible to nucleophilic attack. Direct nucleophilic displacement of a hydrogen atom is unlikely. If a leaving group were present at an activated position, nucleophilic substitution could potentially occur, but there is no specific data available for this compound.

Oxidation and Reduction Pathways of the Pyridine Ring

The pyridine ring in thienopyridine systems can be subject to both oxidation and reduction, although the specific pathways for this compound are not well-documented.

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA). nih.gov The presence of the electron-donating amino and hydroxyl groups would likely make the pyridine ring more susceptible to oxidation. However, these groups themselves are also sensitive to oxidation and could be transformed under harsh oxidative conditions. For instance, amino-substituted thieno[2,3-b]pyridines have been shown to undergo oxidative dimerization under certain conditions. nih.gov

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various reducing conditions, such as catalytic hydrogenation (e.g., H₂/Pd/C) or using dissolving metal reductions (e.g., Na/EtOH). uoanbar.edu.iq The specific conditions required for the reduction of the pyridine ring in this compound would depend on the desired selectivity, as the thiophene ring can also be susceptible to reduction under certain catalytic hydrogenation conditions.

Reaction TypeReagentPotential Product
Oxidationm-CPBAThis compound N-oxide
ReductionH₂, Pd/C6-Amino-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-ol

Reactivity of the Amino and Hydroxyl Functionalities in this compound

The amino and hydroxyl groups attached to the thieno[3,2-b]pyridine core are primary sites for chemical modification, enabling the synthesis of a diverse range of derivatives.

The amino group at the C6 position of the thieno[3,2-b]pyridine ring system readily undergoes various derivatization reactions. These transformations are crucial for building more complex molecular architectures. For instance, the amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions.

A common transformation involves the reaction of the amino group with electrophilic reagents. For example, the synthesis of N,N-dimethylacetimidamides has been achieved by reacting the corresponding cyanoenamines with a large excess of N,N-dimethylacetamide dimethyl acetal (B89532) (DMA-DMA). nih.gov This reaction proceeds efficiently under microwave irradiation, significantly reducing reaction times. nih.gov Another important derivatization is the alkylation of the exocyclic amine, which can be carried out using reagents like iodomethane (B122720) in the presence of a base such as sodium hydride. nih.gov

ReagentProduct TypeReaction ConditionsReference
N,N-dimethylacetamide dimethyl acetal (DMA-DMA)N,N-dimethylacetimidamideMicrowave irradiation, 110–115 °C, 2–5 min nih.gov
Iodomethane, Sodium HydrideN-alkylated amine0 °C to room temperature nih.gov

These derivatizations are not only a means of altering the electronic and steric properties of the parent molecule but also serve as intermediate steps for further cyclization and fusion reactions.

The hydroxyl group at the C7 position also offers a handle for various chemical modifications. Its nucleophilic character allows for reactions such as etherification and esterification. These transformations can be used to introduce a wide array of substituents, thereby modulating the physicochemical properties of the resulting compounds.

While specific examples for the direct derivatization of the hydroxyl group on this compound are not extensively detailed in the provided context, the general reactivity of phenolic hydroxyl groups is well-established. Such reactions would typically involve deprotonation with a suitable base followed by reaction with an electrophile (e.g., an alkyl halide or acyl chloride).

The this compound system can exist in tautomeric forms, primarily the lactam-lactim equilibrium due to the presence of the hydroxyl group adjacent to the pyridine nitrogen. The equilibrium between the 7-hydroxy-thieno[3,2-b]pyridine and its corresponding 7-oxo-6,7-dihydro-thieno[3,2-b]pyridine tautomer can significantly influence the reactivity of the molecule.

The predominant tautomer under specific reaction conditions will dictate the outcome of chemical transformations. For instance, the lactim (hydroxy) form will exhibit reactivity typical of a phenol, while the lactam (oxo) form will present an amide-like reactivity. This tautomerism is a critical consideration in planning synthetic strategies involving this scaffold.

Annulation and Fusion Reactions Leading to Polycyclic Systems

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused polycyclic systems through annulation reactions. These reactions involve the construction of a new ring fused to the existing thienopyridine core.

The amino and hydroxyl/oxo functionalities can participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form fused pyrimidinone systems. researchgate.net For example, reaction with β-ketoesters or malonic acid derivatives can lead to the formation of a pyrimidinone ring fused to the pyridine moiety of the thienopyridine scaffold. researchgate.netmdpi.com These reactions often proceed through an initial acylation or condensation at the amino group, followed by an intramolecular cyclization and dehydration.

The synthesis of fused pyridazinone systems can be envisioned through reactions with 1,2-dicarbonyl compounds or their synthetic equivalents. For instance, reaction with a γ-ketoacid or a related synthon could lead to the formation of a six-membered pyridazinone ring.

Reactant TypeFused SystemGeneral Reaction
1,3-Dicarbonyl CompoundPyrimidinoneCondensation and cyclization
1,2-Dicarbonyl SynthonPyridazinoneCondensation and cyclization

The amino group of the thienopyridine system is a key functional group for the construction of fused five-membered heterocyclic rings.

Triazolo-fused systems: These can be synthesized by first converting the amino group into a hydrazine (B178648) derivative, which can then undergo cyclization with a one-carbon synthon. Alternatively, diazotization of the amino group followed by reaction with an active methylene (B1212753) compound can lead to a triazole ring. A metal-free approach for the synthesis of related thieno[2,3-c]pyridine (B153571) derivatives involves a denitrogenative transformation of a fused 1,2,3-triazole intermediate. nih.gov

Pyrrolo-fused systems: The construction of a fused pyrrole (B145914) ring can be achieved through various strategies. nih.govresearchgate.netnbuv.gov.uanih.gov One common method is the reaction with α-haloketones or related α-functionalized carbonyl compounds, leading to a Paal-Knorr type pyrrole synthesis. nih.gov

Imidazo-fused systems: The synthesis of imidazo-fused derivatives often involves the reaction of the amino group with an α-halocarbonyl compound or a two-carbon electrophilic synthon. nih.govnih.govmdpi.comfrontiersin.orggoogle.com For example, the reaction of a related aminopyridine with ethyl bromopyruvate is a known method for constructing an imidazo[1,2-a]pyridine (B132010) skeleton. nih.govmdpi.com This type of reaction typically proceeds via initial N-alkylation followed by intramolecular cyclization.

Fused RingKey ReagentsSynthetic StrategyReference
TriazoleHydrazine derivatives, One-carbon synthonsCyclization nih.gov
Pyrroleα-HaloketonesPaal-Knorr synthesis nih.govresearchgate.net
Imidazoleα-Halocarbonyl compoundsN-alkylation and intramolecular cyclization nih.govnih.govmdpi.com

Rearrangement Reactions under Specific Chemical Conditions

Rearrangement reactions in heterocyclic systems are pivotal for accessing diverse molecular architectures. In the context of thieno[3,2-b]pyridine systems, the Dimroth rearrangement is a notable transformation. This rearrangement typically involves the isomerization of heterocyclic compounds through the opening of the ring followed by its re-closure, leading to the transposition of endocyclic and exocyclic heteroatoms. nih.govwikipedia.org

While specific studies on the rearrangement of this compound are not extensively documented, an analogous Dimroth rearrangement has been observed in the synthesis of related annelated thieno[3,2-d] nih.govwikipedia.orgnih.govtriazolo[1,5-a]pyrimidines. nih.govidexlab.com This reaction resulted in the formation of a linear isomer from an angular precursor, highlighting the potential for such rearrangements within the broader class of thienopyridines. nih.govidexlab.com The Dimroth rearrangement can be catalyzed by acid, base, heat, or light. nih.gov

The general mechanism for the Dimroth rearrangement involves a sequence of ring-opening to form an intermediate, followed by rotation and subsequent ring-closure. wikipedia.org In the case of certain 1,2,3-triazoles, this proceeds through a diazo intermediate. wikipedia.org For some 1-alkyl-2-iminopyrimidines, the rearrangement is initiated by the addition of water, leading to a hemiaminal intermediate which then undergoes ring-opening to an aminoaldehyde before re-cyclizing. wikipedia.org

Table 1: Examples of Dimroth Rearrangement in Thienopyrimidine Analogs

Starting MaterialRearrangement ConditionProductReference
Annelated thieno[2,3-e] nih.govwikipedia.orgnih.govtriazolo[1,5-a]pyrimidine coreSynthetic reaction conditionsAnnelated thieno[3,2-d] nih.govwikipedia.orgnih.govtriazolo[1,5-a]pyrimidine nih.govidexlab.com

This table illustrates a known rearrangement in a closely related heterocyclic system, suggesting potential reactivity for the this compound scaffold.

Mechanistic Investigations of Key Transformations in Thieno[3,2-b]pyridine Chemistry

The synthesis and functionalization of the thieno[3,2-b]pyridine core involve several key transformations with distinct mechanistic pathways. Understanding these mechanisms is crucial for the rational design and synthesis of new derivatives.

Mechanistic studies have been conducted on the synthesis of various thieno[3,2-b]pyridine derivatives. For instance, the synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has been achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov This transformation involves the reaction of a bromo-substituted thieno[3,2-b]pyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. The catalytic cycle is well-established and involves oxidative addition, transmetalation, and reductive elimination steps.

Furthermore, the reactivity of amino-substituted thienopyridines has been explored. For example, the non-catalyzed, regio- and stereoselective hypochlorite (B82951) oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been shown to proceed through different mechanistic pathways depending on the solvent used, leading to unexpected oxidative dimerization products. nih.govacs.org While this study was conducted on the thieno[2,3-b]pyridine (B153569) isomer, the reactivity of the amino group is of relevance to the this compound system. These findings suggest that the oxidation of the amino group on the thieno[3,2-b]pyridine core can be a complex process, potentially leading to various products depending on the reaction conditions.

The synthesis of thieno[3,2-b]pyrrole[3,2-d]pyridazinones, another related heterocyclic system, involves a Vilsmeier-Haack reaction for formylation, followed by reduction of a nitro group and subsequent condensation to form the pyrimidinone ring. nih.gov These transformations highlight the types of reactions and mechanistic steps that are employed in building complex fused systems based on a thieno-fused core.

Table 2: Key Transformations and Mechanistic Features in Thieno[3,2-b]pyridine Chemistry

TransformationKey Reagents/ConditionsMechanistic FeaturesApplicationReference
Suzuki-Miyaura CouplingPd catalyst, base, boronic acid/esterOxidative addition, transmetalation, reductive eliminationC-C bond formation on the thiophene ring nih.gov
Oxidative DimerizationHypochlorite, solvent dependencyRegio- and stereoselective oxidation, complex pathwaysDimer formation from amino-substituted precursors nih.govacs.org
Vilsmeier-Haack ReactionPOCl₃, DMFElectrophilic aromatic substitutionFormylation of the heterocyclic core nih.gov
Nitro Group ReductionSnCl₂, acidReduction of nitro to amino groupIntroduction of an amino functionality nih.gov
Pyrimidinone Ring FormationAmmonia (B1221849) formate, formamide, heatCondensation reactionConstruction of a fused pyrimidinone ring nih.gov

This table summarizes important transformations and their mechanistic aspects relevant to the synthesis and functionalization of thieno[3,2-b]pyridine derivatives.

Advanced Spectroscopic and Structural Elucidation of 6 Aminothieno 3,2 B Pyridin 7 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 6-aminothieno[3,2-b]pyridin-7-ol, NMR provides unambiguous evidence of the atomic connectivity and the specific isomeric form.

The ¹H NMR spectrum provides information about the chemical environment of protons and their proximity to neighboring protons. In this compound, the protons on the thiophene (B33073) and pyridine (B92270) rings exhibit characteristic chemical shifts in the aromatic region.

The protons on the thiophene ring (H-2 and H-3) and the pyridine ring (H-5) would appear as distinct signals. The amino (-NH₂) and hydroxyl (-OH) protons would typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. In related thieno[2,3-b]pyridine (B153569) derivatives, protons on the pyridine ring appear at δ 6.7 and 7.0 ppm. rsc.org The coupling patterns are critical for assignment; for instance, the thiophene protons H-2 and H-3 would likely appear as doublets due to coupling with each other.

Interactive Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons in Thienopyridine Derivatives

Proton PositionTypical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-2 (Thiophene)7.20 - 7.60Doublet~5.0 - 6.0Coupled with H-3
H-3 (Thiophene)7.00 - 7.30Doublet~5.0 - 6.0Coupled with H-2
H-5 (Pyridine)6.80 - 8.50Singlet or DoubletN/APosition and multiplicity depend on substitution
-NH₂ (Amino)5.00 - 8.00Broad SingletN/AExchangeable with D₂O
-OH (Hydroxyl)9.00 - 12.00Broad SingletN/AExchangeable with D₂O; position indicates tautomeric form

Note: The data in this table are representative values based on various substituted thienopyridine structures and may differ for the specific title compound.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. The spectrum of this compound would show seven distinct signals for the core structure. The chemical shifts are influenced by the heteroatoms (N, S, O) and the substituents.

The carbon attached to the hydroxyl group (C-7) is expected to be significantly downfield, with a chemical shift greater than 160 ppm, especially if the compound exists in the keto tautomeric form (C=O). The carbon bearing the amino group (C-6) will also be downfield. In similar N-phenyl-6-methylpyridin-2-amine derivatives, carbon signals appear at values including 157.1, 154.7, and 142.1 ppm. rsc.org For some thieno[2,3-c]pyridine (B153571) derivatives, ¹³C NMR spectral data has also been reported. nih.gov

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)Notes
C-2120 - 125Thiophene ring
C-3110 - 115Thiophene ring
C-3a145 - 150Bridgehead carbon
C-5105 - 115Pyridine ring
C-6140 - 150Carbon attached to -NH₂
C-7160 - 170Carbon attached to -OH (or C=O)
C-7a150 - 155Bridgehead carbon

Note: These are predicted values based on known substituent effects and data from related heterocyclic systems. rsc.orgnih.gov

Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex structures like substituted thienopyridines. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show a cross-peak between the H-2 and H-3 protons of the thiophene ring, confirming their adjacent relationship. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., H-2 to C-2, H-3 to C-3, and H-5 to C-5). nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled. This can help to confirm stereochemistry and conformation in derivatives.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule by measuring its vibrational modes. nih.gov The spectra of this compound are expected to show characteristic absorption bands for the amine, hydroxyl, and aromatic ring systems. The presence and position of a strong carbonyl (C=O) stretch would provide strong evidence for the keto-enol tautomerism.

In related thienopyridine carboxamides, keto and amide C=O stretches are observed in the regions of 1640–1650 cm⁻¹ and 1690–1695 cm⁻¹, respectively. nih.gov The analysis of pyridine itself shows characteristic internal mode vibrations between 375 and 3250 cm⁻¹. aps.org

Interactive Table 3: Key IR and Raman Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)Notes
N-H StretchPrimary Amine (-NH₂)3300 - 3500Typically two bands, symmetric and asymmetric stretching.
O-H StretchHydroxyl (-OH)3200 - 3600Broad band, indicative of the -ol tautomer.
C-H StretchAromatic Ring3000 - 3100Sharp, medium intensity bands.
C=O StretchKeto Tautomer1650 - 1700Strong band, if the 7-oxo form is present. nih.gov
C=C / C=N StretchAromatic Rings1450 - 1600Multiple bands characteristic of the heterocyclic core.
N-H BendPrimary Amine (-NH₂)1550 - 1650Medium intensity band.
C-O StretchHydroxyl (-OH)1200 - 1300Medium intensity band.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling molecular weight determination and structural analysis.

For this compound (molecular formula C₇H₆N₂OS), the nominal molecular weight is 166 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The calculated exact mass of the [M+H]⁺ ion for C₇H₆N₂OS is 167.0277. HRMS is routinely used to confirm the identity of synthesized thienopyridine derivatives. rsc.orgnih.govnih.gov

The fragmentation pattern observed in the MS/MS spectrum provides a fingerprint of the molecule's structure. While specific data for this compound is not widely published, analysis of the closely related thieno[3,2-b]pyridin-7-ol (B25592) (C₇H₅NOS, exact mass 151.0092) provides insight into the core's fragmentation. The protonated molecule ([M+H]⁺ at m/z 152.0165) undergoes collision-induced dissociation (CID) to produce key fragments. The addition of the 6-amino group would be expected to introduce new fragmentation pathways, such as the loss of ammonia (B1221849) (NH₃).

Interactive Table 4: Plausible ESI-MS/MS Fragmentation for Protonated this compound ([M+H]⁺ = 167.03)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPlausible Fragment Identity
167.03150.00NH₃ (17.03)Loss of the amino group
167.03139.02CO (28.01)Loss of carbonyl group from the pyridinone ring
167.03123.02CS (44.01)Loss of thiocarbonyl after rearrangement
139.02112.01HCN (27.01)Loss of hydrogen cyanide from the pyridine ring

Note: This table represents plausible fragmentation pathways based on the known fragmentation of the thieno[3,2-b]pyridin-7-ol scaffold and general fragmentation rules.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Specific tandem mass spectrometry data, including characteristic fragmentation patterns for this compound, is not documented in the available scientific literature.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation Analysis

There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bonding is unavailable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

The UV-Vis absorption spectrum for this compound has not been reported in the searched literature. Data on its maximum absorption wavelengths (λmax) and corresponding molar absorptivity, which are essential for understanding its electronic transitions, are not available.

Computational Chemistry and Theoretical Investigations on Thieno 3,2 B Pyridin 7 Ol Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of thieno[3,2-b]pyridine (B153574) systems. These methods provide a detailed picture of electron distribution and energy levels within the molecule.

DFT calculations are widely used to determine the most stable three-dimensional structure of molecules by optimizing their geometry. niscair.res.innih.gov For thieno[3,2-b]pyridine derivatives, these calculations predict bond lengths, bond angles, and dihedral angles. The B3LYP hybrid functional combined with basis sets like 6-31G(d,p) or 6-311G(d,p) has proven effective in yielding optimized geometries that are in good agreement with experimental data from X-ray crystallography for related heterocyclic systems. niscair.res.indergipark.org.trmdpi.com Studies on thieno[2,3-b]pyridines, isomeric to the [3,2-b] system, have shown that DFT calculations can indicate a non-planar configuration for certain derivatives. researchgate.net For the parent thieno[3,2-b]pyridine, X-ray crystallography has provided precise experimental data on its structure. researchgate.net This allows for a direct comparison and validation of the geometries predicted by computational models.

Table 1: Example of Calculated vs. Experimental Geometrical Parameters for a Thienopyridine System Note: This table is illustrative, based on typical findings in the literature for related structures, as specific data for 6-aminothieno[3,2-b]pyridin-7-ol was not available.

ParameterCalculated (DFT/B3LYP)Experimental (X-ray)
C2-C3 Bond Length (Å)1.381.37
C-S Bond Length (Å)1.751.74
C-N Bond Angle (°)117.5117.2

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. aimspress.com The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept them. The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap often implies higher reactivity. nih.gov

For thieno[3,2-b]thiophene (B52689), a related scaffold, the HOMO orbital is typically localized across the entire molecule, while the LUMO is concentrated on the thiophene (B33073) rings, suggesting it is more likely to act as an electron donor. dergipark.org.tr In substituted pyridines, the Molecular Electrostatic Potential (MEP) analysis, which is related to the electronic distribution, can reveal the most likely sites for electrophilic and nucleophilic attack. nih.govnih.gov For thieno[3,2-b]pyridin-7-ol (B25592) systems, the electron-rich thiophene ring and the electron-deficient pyridine (B92270) ring would likely be the primary sites for electrophilic and nucleophilic reactions, respectively.

Table 2: Calculated Frontier Orbital Energies Note: These values are hypothetical, illustrating typical DFT calculation outputs for heterocyclic molecules.

ParameterEnergy (eV)
HOMO-6.01
LUMO-2.86
Energy Gap (ΔE)3.15

DFT calculations are a valuable tool for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds. niscair.res.in The calculation of ¹³C NMR chemical shifts has been particularly useful in the study of thieno[3,2-b]pyridine and thieno[2,3-b]pyridine (B153569) derivatives. researchgate.netacs.org Researchers have successfully correlated the calculated shifts with experimental data for a large number of these compounds, allowing for unequivocal assignment of carbon resonances. researchgate.net This is especially helpful in distinguishing between isomers and understanding the electronic effects of various substituents on the heterocyclic framework. researchgate.netmodgraph.co.uk While a comprehensive model for ¹H NMR shifts has been developed for a range of heteroaromatics, specific calculations for the this compound system would be needed for precise assignments. modgraph.co.uk

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Thieno[3,2-b]pyridine Derivative Note: This table is a representative example based on literature data for the parent thieno[3,2-b]pyridine system. researchgate.net

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C2123.5124.1
C3120.9121.5
C5145.2144.8
C6118.6119.0

Reactivity Prediction and Reaction Mechanism Studies

Computational chemistry provides deep insights into how reactions occur, helping to predict outcomes and optimize synthetic methods.

Theoretical calculations can map the energy landscape of a chemical reaction, identifying intermediates and the high-energy transition states that control the reaction rate. For complex, multi-step syntheses, such as the formation of substituted thieno[2,3-b]pyridines, understanding the reaction mechanism is crucial. researchgate.netresearchgate.net DFT calculations have been employed to study the mechanism of dithiolo[3,4-b]pyridine formation, revealing that the rate-limiting step is the cyclization to form the dihydropyridine (B1217469) ring, with a calculated activation barrier of 28.8 kcal/mol. mdpi.com Similar studies on the oxidation of related 3-aminothieno[2,3-b]pyridine-2-carboxamides have helped to understand how different solvents can lead to different products through distinct mechanistic pathways. nih.gov

When a reaction can produce multiple isomers, computational methods can predict the major product by comparing the activation energies of the different reaction pathways. This is particularly relevant for electrophilic substitution reactions on the thieno[3,2-b]pyridine core. The inherent electronic properties—a relatively electron-rich thiophene ring fused to a relatively electron-poor pyridine ring—govern where substituents will add. ntu.ac.uk For example, in the synthesis of substituted thieno[3,2-b]pyridines via domino reactions, the high regioselectivity observed is a key feature that can be rationalized through computational analysis of the reaction intermediates. daneshyari.com Similarly, computational studies can explain the stereoselective outcomes in reactions such as the unusual oxidative dimerization of certain thienopyridines. nih.govresearchgate.net

Molecular Modeling and Simulation Approaches

Ligand-Target Binding Studies (non-biological, e.g., chemical host-guest interactions)

Detailed studies on the non-biological, host-guest binding interactions of this compound are not found in the current body of scientific research. Investigations into how this molecule might interact with cyclodextrins, crown ethers, or other host molecules could provide insights into its potential for applications in materials science or as a sensor.

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Properties and Reactivity Trends

QSAR studies specifically elucidating the chemical properties and reactivity trends of this compound have not been reported. While QSAR models are commonly used in medicinal chemistry to predict the biological activity of compounds, their application to predict chemical properties like pKa, solubility, and reaction kinetics for this specific compound is not documented.

Advanced Applications of Thieno 3,2 B Pyridin 7 Ol and Derivatives As Chemical Scaffolds

Building Blocks in the Synthesis of Complex Organic Molecules

The thieno[3,2-b]pyridine (B153574) core is a highly valued building block in organic synthesis due to its reactive sites that allow for the construction of more complex, polycyclic systems. cphi-online.comresearchgate.netmdpi.com Chemists utilize functionalized thienopyridines, such as 3-aminothieno[2,3-b]pyridine-2-carboxamides, as precursors for creating fused heterocyclic structures. researchgate.net

A primary strategy involves the reaction of these amino-carboxamide derivatives with various electrophilic reagents. For instance, condensation reactions with ketones like cyclopentanone (B42830) and cyclohexanone, or with aromatic aldehydes, lead to the formation of tricyclic pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. researchgate.net These reactions effectively expand the molecular complexity by building a new, partially saturated pyrimidine (B1678525) ring onto the thienopyridine framework. Similarly, reactions with one-carbon electrophiles such as triethyl orthoformate or carbon disulfide are employed to construct this same fused pyrimidine system. researchgate.net

Furthermore, oxidative dimerization reactions of 3-aminothieno[2,3-b]pyridine-2-carboxamides have been shown to produce unusual and complex polyheterocyclic ensembles in a highly stereoselective manner. nih.gov This highlights the scaffold's ability to participate in intricate bond-forming events, leading to unique three-dimensional structures. The synthesis of 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides, a class of potent antiviral agents, also exemplifies the use of the core structure as a foundation for elaborate side-chain installation. nih.gov

Starting Thienopyridine DerivativeReagent/ConditionResulting Complex MoleculeReference
3-Aminothieno[2,3-b]pyridine-2-carboxamide (B1269520)CyclohexanoneCyclohexano-fused Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine researchgate.net
3-Aminothieno[2,3-b]pyridine-2-carboxamideAromatic AldehydesAryl-substituted Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine researchgate.net
3-Aminothieno[2,3-b]pyridine-2-carboxamideHypochlorite (B82951) OxidationDimerized Polyheterocyclic Ensemble nih.gov
Substituted NicotinonitrileGewald Reaction3-Aminothieno[2,3-b]pyridine-2-carboxylate nih.gov

Role in Organic Chemistry Research and Method Development

The thienopyridine scaffold is not just a passive building block but also an active participant in the development and refinement of synthetic methodologies. Its unique electronic and steric properties are often exploited to explore new chemical reactions and functionalization techniques.

A significant area of research is the selective functionalization of the bicyclic core. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed to introduce various (hetero)aryl groups at specific positions on the thienopyridine ring. For example, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate serves as a substrate for coupling with boronic acids or their derivatives, yielding a library of novel 3-arylthieno[3,2-b]pyridines. mdpi.com This method provides a reliable and modular approach to synthesizing derivatives with tailored electronic and steric properties.

The study of selective oxidation of thienopyridines is another key research area. Depending on the reagent and reaction conditions, oxidation can be directed to the sulfur atom, leading to S-oxides and sulfones, or to the pyridine (B92270) nitrogen, forming N-oxides. nih.gov These transformations not only create new derivatives but also provide insight into the fundamental reactivity of the heterocyclic system. Moreover, computational methods like Density Functional Theory (DFT) have been used to understand the mechanisms of reactions involving thienopyridine analogs, such as the cyclization steps in the formation of dithiolo[3,4-b]pyridines, providing detailed mechanistic insights. nih.gov

Applications in Materials Science and Engineering

The rigid, planar structure and extended π-conjugation of the thienopyridine system make it an attractive candidate for the development of advanced organic materials.

Development of Organic Semiconductors and Optoelectronic Materials

Thienopyridine derivatives are investigated for their potential in optoelectronics and as organic semiconductors. nih.gov The scaffold's electron-rich nature and planarity facilitate efficient charge transport, a critical property for semiconductor materials. ntu.edu.sg

In the field of organic photovoltaics (OPVs), donor molecules with a thieno[3,2-b]thiophene (B52689) core have been synthesized and studied. One such molecule, di(HTh2BT)DTCTT, which incorporates a dithienocyclopentathieno[3,2-b]thiophene unit, has been used as a molecular donor in small molecule OPV devices. ntu.edu.sg This material exhibits broad light absorption extending to 800 nm. When blended with a fullerene acceptor (PC71BM), the resulting solar cell demonstrated an encouraging power conversion efficiency (PCE). ntu.edu.sg The performance of this thienothiophene-based molecule highlights the potential of this class of compounds in solar energy applications. Some derivatives are also noted for their pronounced fluorescence, a property useful for optoelectronic devices like organic light-emitting diodes (OLEDs). researchgate.net

Photovoltaic Performance of a Thieno[3,2-b]thiophene-based Donor Molecule
Parameter Value
Power Conversion Efficiency (PCE)2.8%
Short-Circuit Current Density (Jsc)9.3 mA cm⁻²
Open-Circuit Voltage (Voc)0.73 V
Fill Factor (FF)0.42
Data for di(HTh2BT)DTCTT blended with PC71BM. ntu.edu.sg

Use in Sensor Technology (Chemical, not biological)

While the inherent fluorescent properties of certain thienopyridine derivatives suggest potential applications in sensor technology, this area remains less explored compared to other applications. researchgate.net The ability to tune the electronic structure of the scaffold through chemical modification could, in principle, be harnessed to create chemosensors that respond to specific analytes through changes in their optical or electronic properties (e.g., fluorescence quenching or enhancement). However, detailed studies focusing on the development of thieno[3,2-b]pyridin-7-ol (B25592) derivatives specifically for non-biological chemical sensing are not widely reported in the current literature.

Design and Synthesis of Chemical Probes for Mechanistic Studies

The thienopyridine scaffold is instrumental in the design of chemical probes to investigate complex biological and chemical processes. By modifying the core structure with various functional groups, chemists can create molecules that interact with specific targets, such as enzymes or receptors, allowing for the study of structure-activity relationships (SAR).

For example, derivatives of 7-oxo-4,7-dihydrothieno[3,2-b]pyridine have been synthesized as highly potent and selective inhibitors of viral DNA polymerase, acting as molecular probes to study the enzyme's active site. nih.gov Similarly, the 3-aminothieno[2,3-b]pyridine-2-carboxamide series has been explored to develop inhibitors of Mycobacterium tuberculosis, providing tools to probe essential bacterial pathways like protein secretion. nih.gov

In silico experiments on novel polyheterocyclic compounds derived from the oxidative dimerization of thienopyridines suggest they are promising candidates for developing inhibitors of acetylcholinesterase and the proto-oncogene tyrosine-protein kinase (Src). nih.gov These synthesized molecules serve as probes to understand the binding requirements of these important enzyme targets.

Potential in Agrochemicals as Synthetic Intermediates or Components

Thienopyridine derivatives have emerged as significant components in the field of agrochemicals, serving as both active ingredients and crucial synthetic intermediates. nih.gov Their biological activity is not limited to pharmaceuticals but extends to crop protection.

Several thieno[2,3-b]pyridines and their structural analogs have been identified as effective herbicide safeners, or antidotes, specifically against 2,4-D (2,4-dichlorophenoxyacetic acid). researchgate.netnih.gov These compounds can protect crops from the harmful effects of the herbicide without diminishing its efficacy against weeds. researchgate.netnih.gov

More directly, derivatives of the related 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) scaffold have been synthesized and evaluated as novel fungicides. mdpi.com A study of these compounds revealed promising antifungal activity against several plant pathogens. Specific derivatives showed significant efficacy, demonstrating that the thienopyridine framework can be a promising lead scaffold for the development of new and highly efficient fungicides. mdpi.com

Antifungal Activity of Tetrahydrothieno[3,2-b]pyridine Derivatives (EC₅₀ in µg/mL)
Compound C. arachidicola R. solani S. sclerotiorum
I-16.66--
I-5-4.61-
I-75.03--
I-12--5.38
EC₅₀ is the concentration that causes 50% inhibition of fungal growth. A '-' indicates data was not highlighted for that specific pathogen. mdpi.com

Utility in Catalyst Design and Ligand Synthesis

The unique structural framework of 6-aminothieno[3,2-b]pyridin-7-ol, which combines a fused heterocyclic thieno[3,2-b]pyridine core with strategically positioned amino and hydroxyl functional groups, presents significant potential for applications in catalyst design and ligand synthesis. The inherent electronic properties and the stereochemical arrangement of its coordinating atoms make it an attractive scaffold for the development of novel ligands and catalysts for a variety of chemical transformations.

The field of coordination chemistry has extensively utilized aminopyridine-based ligands due to their versatility and ease of modification. nih.gov The presence of both a soft nitrogen donor from the amino group and a hard oxygen donor from the hydroxyl group in this compound allows for the formation of stable chelate rings with a wide range of metal ions. This chelation can enhance the stability and influence the reactivity of the resulting metal complexes.

Potential as a Bidentate Ligand:

The primary utility of this compound in catalysis stems from its potential to act as a bidentate ligand. The amino and hydroxyl groups are positioned to coordinate to a metal center, forming a stable five- or six-membered chelate ring, depending on the coordination mode. This bidentate coordination can confer rigidity to the catalytic complex, which is often crucial for achieving high selectivity in catalytic reactions.

Research Findings on Analogous Systems:

While direct research on the catalytic applications of this compound is limited, studies on analogous aminophenol and aminopyridinol-based ligands provide valuable insights into its potential. For instance, metal complexes of ligands bearing amino and hydroxyl functionalities have been successfully employed in a variety of catalytic processes, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic nature of the substituents on the ligand framework is known to play a critical role in tuning the catalytic activity of the metal center.

The thieno[3,2-b]pyridine scaffold itself can be considered a non-innocent ligand, participating in the electronic modulation of the metal center through its pi-system. This can influence the redox properties of the catalyst and its reactivity towards substrates.

Design of Chiral Ligands for Asymmetric Catalysis:

A significant area of potential for this compound and its derivatives lies in the field of asymmetric catalysis. The introduction of chiral centers into the thienopyridine backbone or on the substituents attached to the amino or hydroxyl groups could lead to the development of novel chiral ligands. These ligands, upon coordination to a metal, could create a chiral environment around the active site, enabling the enantioselective synthesis of valuable chiral molecules.

The design of chiral ligands is a cornerstone of modern organic synthesis, with applications ranging from pharmaceuticals to materials science. The rigid and planar nature of the thieno[3,2-b]pyridine core can serve as a robust platform for the precise spatial arrangement of chiral directing groups.

Hypothetical Catalytic Applications:

Based on the chemistry of related compounds, derivatives of this compound could be explored as ligands for a range of catalytic transformations. For example, palladium complexes of such ligands could potentially be active in cross-coupling reactions, while rhodium or iridium complexes might exhibit catalytic activity in hydrogenation or hydroformylation reactions.

The following table summarizes potential research directions and the rationale based on the structural features of this compound:

Potential Catalytic Application Metal Center Rationale
Asymmetric HydrogenationRhodium, IridiumThe chiral environment created by a modified this compound ligand could induce enantioselectivity in the reduction of prochiral olefins or ketones.
Cross-Coupling ReactionsPalladium, NickelThe electron-donating properties of the amino and hydroxyl groups can stabilize the active catalytic species in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.
Oxidation CatalysisManganese, Iron, CopperThe redox-active nature of the ligand and its ability to stabilize various oxidation states of the metal could be harnessed for selective oxidation of alcohols or hydrocarbons.
PolymerizationTitanium, ZirconiumThe defined coordination geometry offered by the ligand could control the stereochemistry and properties of the resulting polymers.

Synthesis of Polydentate Ligands:

Furthermore, the this compound scaffold can serve as a building block for the synthesis of more complex polydentate ligands. The amino group can be readily functionalized through reactions such as acylation or Schiff base formation to introduce additional donor atoms. This would allow for the creation of tridentate or tetradentate ligands capable of forming highly stable and well-defined coordination complexes. The synthesis of such polydentate ligands is a key strategy in the development of catalysts with enhanced activity and selectivity.

Future Directions and Emerging Research Avenues in 6 Aminothieno 3,2 B Pyridin 7 Ol Chemistry

Development of Novel and Efficient Synthetic Strategies

While foundational methods for constructing the thienopyridine core exist, the specific synthesis of 6-aminothieno[3,2-b]pyridin-7-ol and its derivatives often requires multi-step, and sometimes low-yielding, processes. A primary future objective is the development of more elegant, efficient, and scalable synthetic routes.

Modern synthetic organic chemistry offers a powerful toolkit that can be applied to this challenge. Researchers are expected to focus on:

Convergent Synthesis: Designing pathways where the thiophene (B33073) and pyridine (B92270) rings are synthesized separately and then fused in a final step, allowing for greater modularity and the rapid generation of analogues.

Catalytic C-H Activation: Leveraging transition-metal catalysis to directly forge C-C and C-N bonds on a pre-formed thienopyridine or precursor scaffold. This avoids the need for pre-functionalized starting materials, reducing step counts and improving atom economy.

Flow Chemistry: Utilizing microreactor technology to improve reaction efficiency, safety, and scalability. The precise control over reaction parameters offered by flow systems can be particularly advantageous for handling reactive intermediates and optimizing complex reaction cascades.

Novel Cyclization Strategies: Exploring new types of cyclization reactions, such as electrophilic [4+1] cyclizations, which could construct the pyrrolopyridine ring system from simpler, readily available pyridine precursors. chemrxiv.org

Table 1: Comparison of Synthetic Approaches for Thienopyridine Scaffolds
ApproachDescriptionPotential Advantages for this compoundKey Challenges
Classical Linear SynthesisStep-by-step construction of the fused ring system from a single starting material.Well-established and predictable.Often lengthy, low overall yield, limited diversity.
Palladium-Catalyzed Cross-CouplingUtilizing reactions like Sonogashira or Suzuki-Miyaura to build the carbon skeleton before a final cyclization step. researchgate.netmdpi.comHigh modularity, access to a wide range of derivatives.Cost of catalysts, removal of metal impurities.
C-H Functionalization/ActivationDirectly forming new bonds on the C-H sites of the heterocyclic core. nih.govHigh atom economy, fewer synthetic steps, late-stage diversification.Controlling regioselectivity, finding suitable catalysts.
Photoredox CatalysisUsing light to drive chemical reactions under mild conditions.Access to unique reactivity, environmentally friendly.Requires specialized equipment, substrate scope can be limited.

Exploration of Underexplored Reactivity and Transformation Pathways

The reactivity of this compound is largely dictated by its amino, hydroxyl, and heterocyclic ring system. While initial studies may have focused on simple derivatization, significant opportunities exist to explore more complex and novel transformations. Future work will likely investigate:

Selective Functionalization: Developing protocols for the selective reaction at the amino group, the hydroxyl group, or specific positions on the thiophene and pyridine rings. This would enable precise control over the molecular architecture for structure-activity relationship studies.

Ring-Opening and Rearrangement Reactions: Investigating conditions that could induce cleavage or rearrangement of the thienopyridine core, such as the Smiles-type rearrangement, to access novel heterocyclic systems. researchgate.net

Oxidative and Reductive Chemistry: Studying the behavior of the scaffold under various oxidative and reductive conditions. For instance, unusual oxidative dimerizations have been observed in related 3-aminothieno[2,3-b]pyridine series, suggesting that non-trivial products could be formed. nih.gov

Derivatization into Extended π-Systems: Using the inherent functionality to build larger, conjugated molecules through polymerization or by appending other aromatic systems, which could be relevant for materials science applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The intersection of artificial intelligence (AI) and chemistry is a rapidly expanding frontier that holds immense promise for the study of this compound. researchgate.net Machine learning (ML) models can dramatically accelerate the research and development cycle.

Key applications include:

Retrosynthetic Analysis: AI-powered tools can analyze the target molecule and propose multiple viable synthetic pathways, drawing from vast reaction databases. sci-hub.seyoutube.com This can help chemists identify more efficient or novel routes that might not be immediately obvious. jrfglobal.com

Reaction Outcome and Regioselectivity Prediction: ML models, such as those based on Random Forest algorithms, can be trained on datasets of heterocyclic reactions to predict the likely products, yields, and regioselectivity of a planned transformation, saving significant experimental time and resources. nih.gov

De Novo Design: AI can generate novel derivatives of the this compound scaffold that are optimized for specific desired properties, whether for biological activity or materials characteristics.

Property Prediction: Algorithms can predict physicochemical properties (solubility, stability) and potential biological activities, allowing for the in-silico screening of virtual libraries before any synthesis is attempted.

Expansion of Non-Biological and Non-Clinical Applications

While thienopyridines are heavily investigated for their medicinal properties, the unique electronic and structural features of this compound make it a candidate for a range of non-biological applications. nih.govbohrium.comnih.gov Future research should actively pursue these avenues:

Organic Electronics: The fused aromatic system suggests potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component of organic field-effect transistors (OFETs). The amino and hydroxyl groups provide handles for tuning electronic properties and improving processability.

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur are known to be effective corrosion inhibitors for metals. nih.gov The this compound molecule could be investigated for its ability to form a protective film on metal surfaces, particularly in acidic environments.

Chemosensors: The scaffold could be functionalized to act as a fluorescent or colorimetric sensor for specific metal ions or small molecules. The lone pairs on the nitrogen and sulfur atoms can act as binding sites, with a binding event causing a detectable change in the molecule's photophysical properties.

Agrochemicals: Related thienopyridine structures have been found to possess utility as insecticides, pesticides, and plant growth regulators. nih.gov Screening this compound and its derivatives for such applications could open up new commercial possibilities.

Collaborative Research at the Interface of Organic Chemistry and Materials Science

Realizing the full potential of this compound, particularly in non-biological applications, will necessitate strong collaborations between organic chemists and materials scientists.

Table 2: Potential Collaborative Research Areas
Research GoalRole of Organic ChemistRole of Materials ScientistPotential Outcome
Develop Novel Conductive PolymersDesign and synthesize monomers based on the thienopyridine scaffold; develop polymerization methods.Characterize polymer morphology, measure conductivity, fabricate and test electronic devices.New materials for flexible electronics or organic solar cells.
Create Advanced Protective CoatingsSynthesize derivatives with enhanced surface adhesion properties.Apply coatings to metal substrates, perform electrochemical testing and surface analysis to evaluate corrosion resistance. nih.govDurable, high-performance corrosion inhibitors.
Design and Fabricate ChemosensorsFunctionalize the scaffold with specific recognition units and chromophores.Study the photophysical response to analytes, immobilize sensors on solid supports, and develop sensor devices.Sensitive and selective detectors for environmental or industrial monitoring.
Explore Liquid Crystal PropertiesSynthesize derivatives with long alkyl chains or other mesogenic groups.Characterize the phase behavior using polarized optical microscopy and differential scanning calorimetry.New components for display technologies or smart materials.

This interdisciplinary approach is crucial. Organic chemists can provide a diverse palette of precisely engineered molecules, while materials scientists can provide the expertise to characterize their physical properties and integrate them into functional devices and materials. Such synergy will be the primary driver for transforming this compound from a laboratory curiosity into a valuable building block for next-generation technologies.

Q & A

Q. What synthetic strategies are effective for introducing functional groups at the 7-position of thieno[3,2-b]pyridine scaffolds?

Copper-catalyzed Ullmann coupling (C-O) and palladium-catalyzed Buchwald-Hartwig coupling (C-N) are robust methods for functionalizing the 7-position. For example, 7-bromothieno[3,2-b]pyridine reacts with methoxy/fluorophenols (via Cu catalysis) or anilines (via Pd catalysis) to yield di(hetero)arylethers or amines in moderate-to-high yields. These methods enable precise control over substituent placement, critical for structure-activity studies .

Q. How can researchers validate the purity and structural integrity of synthesized 6-aminothieno[3,2-b]pyridin-7-ol derivatives?

High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (¹H/¹³C) are essential for confirming molecular weight and structural assignments. For halogenated derivatives (e.g., 6-bromothieno[3,2-b]pyridin-7-ol), X-ray crystallography can resolve stereochemical ambiguities .

Q. What in vitro assays are suitable for preliminary evaluation of antiproliferative activity?

The MTT assay using human tumor cell lines (e.g., HeLa) is widely adopted. IC50 values should be calculated with dose-response curves (e.g., 0.86 µM for compound 11 in HeLa cells). Parallel testing on non-tumor cells (e.g., porcine liver primary cells) is recommended to assess selectivity and hepatotoxicity .

Advanced Research Questions

Q. How do hydroxyl group substitutions at ortho/para positions of the phenyl ring influence topoisomerase II (topo II) inhibition?

SAR studies on benzofuro[3,2-b]pyridin-7-ol derivatives show that meta-hydroxyl groups on the 2- and 4-phenyl rings enhance topo II inhibition (e.g., 100% inhibition at 100 µM for compound 11). Ortho/para hydroxyls may sterically hinder enzyme binding, reducing potency. Molecular docking with X-ray structures (e.g., ketohexokinase-thieno pyridinol complexes) can rationalize these interactions .

Q. What mechanistic insights can be gained from studying this compound derivatives in cell cycle regulation?

Flow cytometry analysis (propidium iodide staining) reveals G1/S or G2/M arrest in NCI-H460 cells. For example, fluorinated di(hetero)arylethers induce apoptosis via caspase-3 activation. Transcriptomic profiling (RNA-seq) further identifies VEGF/VEGFR-2 signaling as a key pathway modulated by these compounds .

Q. How can antimicrobial activity be optimized in quaternary ammonium derivatives of thieno[3,2-b]pyridin-7-ol?

Introducing cationic quaternary ammonium groups (e.g., 2,3-dihydro-[1,4]dioxino[2.3-b]pyridin-7-ol-based surfactants) enhances membrane disruption in Gram-positive bacteria. Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Enterococcus faecalis validate efficacy, while hemolysis assays ensure selectivity over mammalian cells .

Q. What challenges arise in synthesizing halogenated this compound analogs, and how can they be mitigated?

Bromination at the 6-position (e.g., 6-bromothieno[3,2-b]pyridin-7-ol) often requires POBr3 under anhydrous conditions. Competing side reactions (e.g., ring oxidation) can be minimized by controlling temperature (0–5°C) and using inert atmospheres. Purification via silica gel chromatography with ethyl acetate/hexane gradients improves yield .

Methodological Considerations

  • Data Contradictions : Discrepancies in IC50 values between studies may arise from cell line heterogeneity (e.g., HeLa vs. NCI-H460) or assay protocols (MTT vs. resazurin). Standardize cell passage numbers and use internal controls (e.g., doxorubicin) for cross-study comparisons .
  • Structural Characterization : For ambiguous NMR signals (e.g., overlapping aromatic protons), DEPT-135 and HSQC experiments clarify carbon-proton correlations. Single-crystal X-ray diffraction remains the gold standard for resolving complex regiochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.